For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,6-Dibromo-4-nitrophenol (CAS Number: 99-28-5)
This technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and biological activities of 2,6-Dibromo-4-nitrophenol. The information is intended to support research, development, and application of this compound in various scientific fields.
Physicochemical Properties
2,6-Dibromo-4-nitrophenol is a yellow crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below. It is sparingly soluble in water but demonstrates solubility in organic solvents such as ethanol and acetone.[1]
| Property | Value | Reference(s) |
| CAS Number | 99-28-5 | [2] |
| Molecular Formula | C₆H₃Br₂NO₃ | [3][4] |
| Molecular Weight | 296.9 g/mol | [3] |
| Appearance | Yellow crystalline powder | [1][3] |
| Melting Point | 139-147 °C (may decompose) | [1][2][3][4][5] |
| Boiling Point | ~297.8 °C (Predicted) | [6] |
| pKa | ~3.67 (Predicted) | [6] |
| Solubility | Sparingly soluble in water; Soluble in ethanol and acetone | [1] |
| InChI Key | WBHYZUAQCSHXCT-UHFFFAOYSA-N | [7] |
Toxicological and Safety Data
2,6-Dibromo-4-nitrophenol is classified as harmful and requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8] When heated to decomposition, it may emit toxic vapors of nitrogen oxides (NOx) and bromide (Br⁻).[1]
| Hazard Type | GHS Classification & Statements | Reference(s) |
| Acute Toxicity (Oral) | Category 4; H302: Harmful if swallowed | [8][9] |
| Acute Toxicity (Dermal) | Category 4; H312: Harmful in contact with skin | [8][9] |
| Acute Toxicity (Inhalation) | Category 4; H332: Harmful if inhaled | [8][9] |
| Skin Corrosion/Irritation | Category 2; H315: Causes skin irritation | [8] |
| Eye Damage/Irritation | Category 2; H319: Causes serious eye irritation | [8] |
| Aquatic Toxicity | H401: Toxic to aquatic life | [10] |
Experimental Protocols
Synthesis: Dibromination of p-Nitrophenol
This protocol is adapted from the established method published in Organic Syntheses.[11] It details the preparation of 2,6-Dibromo-4-nitrophenol via the electrophilic bromination of p-nitrophenol.
Materials:
-
p-Nitrophenol (2 moles, 278 g)
-
Glacial Acetic Acid (1530 cc total)
-
Bromine (4.7 moles, 750 g or 240 cc)
-
Cold Water
-
50% Aqueous Acetic Acid
Equipment:
-
5-L round-bottomed flask
-
Liquid-sealed mechanical stirrer
-
Dropping funnel
-
Gas trap apparatus
-
Steam bath
-
19-cm Büchner funnel
-
Vacuum desiccator or oven (40–60°C)
Procedure:
-
Dissolve 278 g (2 moles) of p-nitrophenol in 830 cc of glacial acetic acid within the 5-L round-bottomed flask, equipped with a stirrer, dropping funnel, and gas trap.
-
Prepare a solution of 750 g (4.7 moles) of bromine in 700 cc of glacial acetic acid.
-
At room temperature, add the bromine solution dropwise to the p-nitrophenol solution over the course of three hours with continuous stirring. Hydrogen bromide gas will be evolved and should be directed to the gas trap.
-
After the addition is complete, continue stirring the reaction mixture for 30 minutes.
-
Warm the mixture on a steam bath to an internal temperature of approximately 85°C for one hour to drive off excess bromine.
-
Remove the final traces of bromine by passing a stream of air through the reaction mixture.
-
Add 1.1 L of cold water to the mixture and stir until cool to facilitate crystallization and prevent caking.
-
Allow the mixture to stand overnight in an ice bath to maximize product precipitation.
-
Collect the pale yellow crystalline product by vacuum filtration using the Büchner funnel.
-
Wash the collected crystals first with 500 cc of 50% aqueous acetic acid, followed by a thorough wash with water.
-
Dry the product in an oven at 40–60°C or in a vacuum desiccator over sodium hydroxide. The typical yield is 96–98%.[11]
Purification: Recrystallization
The synthesized product can be purified by recrystallization to remove residual starting materials and byproducts.
Procedure:
-
Dissolve the crude 2,6-Dibromo-4-nitrophenol in a minimal amount of hot solvent, such as aqueous ethanol or 50% aqueous acetic acid.[1][5]
-
Once fully dissolved, allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified crystals.
-
Collect the crystals via vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum over a desiccant like NaOH.[1][5]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for analyzing the purity of 2,6-Dibromo-4-nitrophenol and for pharmacokinetic studies.
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., Newcrom R1).
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.
-
Detection: UV-Vis detector at an appropriate wavelength.
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities.
Mechanism of Action and Biological Pathways
2,6-Dibromo-4-nitrophenol is recognized for its utility as a biocide in water treatment and as an active component in some pesticides.[1] Its broad antimicrobial and pesticidal effects are attributed to a general disruption of cellular and physiological processes in target organisms.[1]
General Antimicrobial Action
As a substituted phenol, its mechanism of action likely involves several non-specific interactions that contribute to its biocidal properties. These can include:
-
Membrane Disruption: Interaction with the lipid bilayer of microbial cell membranes, altering fluidity and permeability, leading to leakage of intracellular components.
-
Protein Denaturation: The phenolic hydroxyl group can form hydrogen bonds with proteins, disrupting their native conformation and inactivating essential enzymes.
-
Oxidative Stress: Similar to other nitroaromatic compounds, it may interfere with cellular respiration and lead to the generation of reactive oxygen species (ROS), causing damage to DNA, proteins, and lipids.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8: Kinetics, pathway, genetic and biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. allbiopharm.com [allbiopharm.com]
- 9. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. GSRS [gsrs.ncats.nih.gov]
